Acide 4-bromo-3-hydroxybenzoïque

Vue d'ensemble

Description

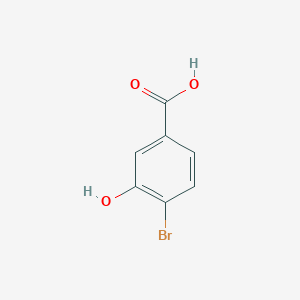

L’acide 4-bromo-3-hydroxybenzoïque est un composé chimique de formule moléculaire C₇H₅BrO₃ et d’une masse molaire de 217,02 g/mol . C’est un solide blanc à blanc cassé qui appartient à la classe des phénols et des monophénols . Ce composé est un métabolite de la Brocresine et agit comme un inhibiteur de la histidine décarboxylase .

Applications De Recherche Scientifique

4-Bromo-3-hydroxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of other chemicals and pharmaceuticals.

Analyse Biochimique

Biochemical Properties

4-Bromo-3-hydroxybenzoic acid interacts with histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of about 1 mM for both enzymes . The nature of these interactions involves the binding of 4-Bromo-3-hydroxybenzoic acid to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxybenzoic acid can have significant effects on cellular processes . By inhibiting HDC, it can reduce the production of histamine, a key mediator of inflammatory responses . Similarly, the inhibition of aromatic-L-amino acid decarboxylase can affect the synthesis of neurotransmitters, potentially impacting neuronal signaling .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves its binding to the active sites of HDC and aromatic-L-amino acid decarboxylase . This binding inhibits the activity of these enzymes, leading to reduced production of histamine and neurotransmitters .

Metabolic Pathways

4-Bromo-3-hydroxybenzoic acid is involved in the metabolic pathways of Brocresine . It interacts with HDC and aromatic-L-amino acid decarboxylase, which are key enzymes in the biosynthesis of histamine and neurotransmitters .

Méthodes De Préparation

L’acide 4-bromo-3-hydroxybenzoïque peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la bromation de l’acide 3-hydroxybenzoïque en utilisant du brome en présence d’un catalyseur tel que l’acide acétique . La réaction est généralement effectuée dans un solvant alcane halogéné ou un solvant éther à des températures allant de -10 à 50 °C . Cette méthode se caractérise par une faible consommation de solvant, une opération simple et un rendement élevé, ce qui la rend appropriée à la production industrielle .

Analyse Des Réactions Chimiques

L’acide 4-bromo-3-hydroxybenzoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers produits en fonction de l’oxydant utilisé.

Réduction : Les réactions de réduction peuvent convertir l’this compound en différents dérivés.

Substitution : Il peut subir des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent le N-bromosuccinimide (NBS) pour la bromation et divers agents réducteurs pour les réactions de réduction . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Industrie : Il est utilisé dans la production d’autres produits chimiques et pharmaceutiques.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-bromo-3-hydroxybenzoïque implique l’inhibition de la histidine décarboxylase (HDC) et de l’aromatique-L-aminoacide décarboxylase . Il inhibe ces enzymes avec une CI50 de 1 mM à la fois pour la HDC fœtale de rat et la HDC gastrique de rat . L’inhibition de ces enzymes affecte les voies métaboliques impliquant l’histidine et les acides aminés aromatiques .

Comparaison Avec Des Composés Similaires

L’acide 4-bromo-3-hydroxybenzoïque peut être comparé à d’autres composés similaires tels que :

Acide 3-bromo-4-hydroxybenzoïque : Ce composé a une structure similaire mais avec les groupes brome et hydroxyle en positions différentes.

Acide 4-hydroxybenzoïque : Manque l’atome de brome, ce qui le rend moins réactif dans certaines réactions de substitution.

Propriétés

IUPAC Name |

4-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSESFUWIYFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423595 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-38-0 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Bromo-3-hydroxybenzoic acid in the context of histamine-related conditions?

A1: Research suggests that 4-Bromo-3-hydroxybenzoic acid acts as a histidine decarboxylase inhibitor. [] Histidine decarboxylase is the enzyme responsible for converting histidine to histamine in the body. [] By inhibiting this enzyme, 4-Bromo-3-hydroxybenzoic acid could potentially regulate histamine levels and mitigate the effects of excessive histamine release. This is particularly relevant in conditions where histamine plays a significant role, such as hypersensitivity reactions.

Q2: Can you elaborate on the research findings that support the use of 4-Bromo-3-hydroxybenzoic acid in managing histamine-related conditions?

A2: A study investigating PEGylated liposomal doxorubicin (PLD)-induced hypersensitivity reactions in breast cancer patients found a correlation between elevated histidine levels and the occurrence of immediate hypersensitivity reactions. [] The researchers then conducted in vivo experiments in rats, demonstrating that exogenous histidine exacerbated hypersensitivity reactions and increased IgE plasma levels after PLD injection. [] Importantly, administering 4-Bromo-3-hydroxybenzoic acid, the histidine decarboxylase inhibitor, showed promising results by improving symptoms and reducing IgE levels in these rats. [] These findings suggest a potential therapeutic application for 4-Bromo-3-hydroxybenzoic acid in managing histamine-mediated hypersensitivity reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)